N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative characterized by a piperazine core substituted with a 1-naphthylmethyl group at position 4 and a 2-bromobenzylidene moiety at position 1.
Properties
IUPAC Name |
(E)-1-(2-bromophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3/c23-22-11-4-2-7-19(22)16-24-26-14-12-25(13-15-26)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGUTYJRRHBKG-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C22H22BrN
- Molecular Weight : 408.345 g/mol
- CAS Number : 306951-98-4
The compound features a piperazine moiety, which is known for its diverse pharmacological activities. The presence of bromine and naphthyl groups may enhance its biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Pseudomonas aeruginosa |
| 4-chlorobenzyl derivative | 1 | Pseudomonas aeruginosa |
| 2,4-dichlorobenzyl derivative | 2 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can lead to enhanced antibacterial efficacy. While specific MIC data for this compound is still to be determined, its structural similarity to known effective compounds indicates potential activity against resistant bacterial strains .
The proposed mechanism of action for piperazine derivatives typically involves disruption of bacterial cell membranes and interference with metabolic processes. For instance, studies have shown that certain derivatives can compromise the integrity of bacterial membranes, leading to increased permeability and eventual cell death .
Case Studies
A notable case study involved the evaluation of piperazine hybridized compounds against resistant bacterial infections. The study demonstrated that these compounds could effectively target bacterial membranes, causing oxidative stress and metabolic disruption within the bacteria . This highlights the therapeutic potential of this compound in treating infections caused by resistant strains.
Safety and Toxicity
Evaluating the safety profile of new compounds is crucial for their development into therapeutic agents. Hemolytic assays conducted on related piperazine compounds indicated low hemolytic activity, suggesting a favorable safety profile for mammalian cells . Further studies are necessary to confirm the biosafety of this compound.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer potential of N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine. The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29).
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 Value (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 0.4 | 78.75 times more potent |
| HT-29 | 0.5 | 50.8 times more potent |
| SUIT-2 | 1.0 | Less potent |
In these studies, the compound was found to induce apoptosis in cancer cells, suggesting that it may act as a potential chemotherapeutic agent. Mechanistic studies indicated that the compound inhibits key enzymes involved in cancer progression, such as histone acetyltransferases (HATs) and methyltransferases (KMTs) .
Inhibition of Enzymatic Activity
Research has demonstrated that this compound exhibits inhibitory effects on various enzymes implicated in cancer biology. For instance, it has been shown to inhibit p300 HAT activity and CARM1 methyltransferase activity, both of which are crucial for tumor growth and survival .
Case Studies
Case Study 1: Dual Inhibition of p300 and EZH2
A study highlighted the dual inhibition properties of compounds related to this compound against p300 and EZH2 enzymes. These enzymes play significant roles in epigenetic regulation and are often overexpressed in cancers. The compound was tested in vitro using various cancer cell lines, demonstrating selective cytotoxicity and the ability to induce cell cycle arrest .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another investigation focused on the structure-activity relationship of related compounds to determine the influence of different substituents on biological activity. Modifications at the N1 position of the piperazine ring were found to significantly alter potency against target enzymes, with certain derivatives exhibiting enhanced anticancer activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine and related compounds:
Electronic and Steric Effects
- Halogen Substituents: The bromine atom in the target compound has a larger atomic radius and lower electronegativity compared to chlorine in the 2-chloro-5-nitro analog .
- Naphthylmethyl vs. Benzyl : The 1-naphthylmethyl group in the target compound and the chloro-nitro analog enhances lipophilicity compared to benzyl substituents in , which could improve membrane permeability but reduce aqueous solubility.
Metabolic and Stability Considerations
- In contrast, bromine in the target compound may confer greater metabolic stability but could introduce toxicity concerns.
- Steric Hindrance : The 2-bromo substituent in the target compound may shield the imine bond from hydrolysis compared to unhindered analogs, enhancing chemical stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via a condensation reaction between 2-bromobenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine under mild acidic conditions (e.g., glacial acetic acid in ethanol). Yield optimization requires precise control of temperature (60–80°C), reaction time (2–4 hours), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (ethanol/water mixtures) enhances purity. Monitoring reaction progress using TLC or HPLC is recommended .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the hydrazone linkage (C=N) at ~8.2–8.5 ppm and aromatic protons from the bromobenzylidene/naphthyl groups. Infrared (IR) spectroscopy confirms the C=N stretch (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₂H₂₂BrN₃), while elemental analysis ensures stoichiometric accuracy. Purity assessment via HPLC (≥95%) is advised for biological studies .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., SANT-1) suggest potential interaction with G protein-coupled receptors (GPCRs) like Smoothened (Smo) in Hedgehog signaling (IC₅₀ ~20 nM). The bromobenzylidene moiety may enhance lipophilicity, improving blood-brain barrier penetration for neurological targets (e.g., serotonin/dopamine receptors). In vitro assays (e.g., receptor-binding studies or kinase inhibition screens) are recommended to validate targets .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of structurally similar hydrazones?
- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., cell lines, pH, or incubation times). Standardize protocols using reference compounds (e.g., cyclopamine for Smo inhibition) and validate results across multiple labs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities and rationalize observed variances .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Chirality at the hydrazone linkage (C=N) can lead to E/Z isomerism. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to control stereochemistry. Dynamic kinetic resolution (DKR) under basic conditions may stabilize desired isomers. Characterize isomers via chiral HPLC or X-ray crystallography .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents:
- Bromobenzylidene group : Replace bromine with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate receptor affinity.
- Naphthylmethyl group : Explore alkyl chain length or heterocyclic replacements (e.g., pyridyl) to optimize solubility.
- Piperazine core : Introduce methyl/ethyl groups to alter basicity and bioavailability.
Evaluate derivatives using in vitro cytotoxicity (e.g., MTT assay) and pharmacokinetic (e.g., microsomal stability) profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
